Ethyl 7-oxooctanoate Ethyl 7-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 36651-36-2
VCID: VC3766575
InChI: InChI=1S/C10H18O3/c1-3-13-10(12)8-6-4-5-7-9(2)11/h3-8H2,1-2H3
SMILES: CCOC(=O)CCCCCC(=O)C
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 7-oxooctanoate

CAS No.: 36651-36-2

Cat. No.: VC3766575

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-oxooctanoate - 36651-36-2

Specification

CAS No. 36651-36-2
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 7-oxooctanoate
Standard InChI InChI=1S/C10H18O3/c1-3-13-10(12)8-6-4-5-7-9(2)11/h3-8H2,1-2H3
Standard InChI Key IJIXKXZGLVMEDN-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C
Canonical SMILES CCOC(=O)CCCCCC(=O)C

Introduction

Chemical Identity and Properties

Ethyl 7-oxooctanoate (CAS No.: 36651-36-2), also known as 7-Ketocaprylic acid ethyl ester, is an organic compound with molecular formula C10H18O3 and molecular weight of 186.25 g/mol. The compound features two distinct functional groups: an ester moiety and a ketone group, which contribute to its unique chemical properties and reactivity patterns. Its structure consists of an eight-carbon chain with a ketone functionality at the 7-position and an ethyl ester group at the terminal carbon. This dual functionality makes it particularly versatile in various chemical transformations and biological interactions.

Physical and Chemical Characteristics

The compound exists as a colorless to pale yellow liquid at room temperature with characteristic odor properties. Its chemical structure incorporates both polar and non-polar regions, influencing its solubility profile in various solvents. The compound demonstrates good stability under standard laboratory conditions but should be stored properly to prevent degradation through hydrolysis or oxidation processes.

Synthetic Routes and Preparation

Esterification of 7-oxooctanoic Acid

The primary documented synthesis route for ethyl 7-oxooctanoate involves the esterification of 7-oxooctanoic acid (CAS: 14112-98-2) with ethanol under acidic conditions . The reaction proceeds through a standard Fischer esterification mechanism, resulting in good yields of the target compound.

The detailed synthetic procedure includes:

  • Combining 7-oxooctanoic acid (158 mg) with ethanol (35 mL) and concentrated sulfuric acid (500 μL)

  • Refluxing the mixture for 17 hours to drive the esterification to completion

  • Removing the solvent under reduced pressure following the reaction period

  • Adding a saturated aqueous solution of sodium bicarbonate and dichloromethane to the residue

  • Separating and drying the organic layer over anhydrous sodium sulfate

  • Evaporating the solvent under reduced pressure to obtain ethyl 7-oxooctanoate (180 mg)

This method demonstrates relatively high efficiency, with a yield of approximately 180 mg of product from 158 mg of starting material .

Starting MaterialReagentsReaction ConditionsYield
7-oxooctanoic acid (158 mg)Ethanol (35 mL), Concentrated H₂SO₄ (500 μL)Reflux for 17 hours180 mg

This synthetic approach represents a reliable laboratory-scale preparation method suitable for research purposes .

Applications in Scientific Research

Organic Synthesis Applications

Ethyl 7-oxooctanoate serves as a versatile intermediate in organic synthesis, contributing to the production of complex organic molecules. The compound's bifunctional nature allows for selective transformations at either the ketone or ester group, enabling diverse synthetic pathways. Researchers utilize this compound as a building block for more complex structures with potential biological activity.

Biochemical Research

In biochemistry, ethyl 7-oxooctanoate has been studied for its role in metabolic pathways, particularly in fatty acid metabolism. The compound provides valuable insights into enzymatic processes involving medium-chain fatty acids and their derivatives. Studies exploring its metabolism by various enzymes have contributed to understanding fundamental biochemical mechanisms relevant to both normal physiology and disease states.

Analytical Chemistry Applications

The well-defined chemical structure of ethyl 7-oxooctanoate makes it valuable as a calibration standard in chromatographic analyses. It is employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of similar compounds in complex mixtures. This application enhances analytical precision in both research and industrial settings, particularly in the analysis of fatty acid derivatives and related compounds.

Research Findings and Current Studies

Metabolic Pathway Investigations

Research on ethyl 7-oxooctanoate has focused significantly on understanding its role in metabolic pathways. Studies have explored its interactions with various enzymes involved in fatty acid metabolism, providing insights into the biochemical mechanisms underlying these processes. This research contributes to our understanding of lipid metabolism and has potential implications for metabolic disorders.

Analytical Method Development

Researchers have utilized ethyl 7-oxooctanoate in the development and validation of analytical methods for the detection and quantification of related compounds. Its application as a standard in chromatographic analyses has enabled more accurate measurements in complex biological and chemical samples, enhancing the reliability of research findings across multiple disciplines.

Future Research Directions

Expanded Applications in Organic Synthesis

Future research may focus on expanding the applications of ethyl 7-oxooctanoate in organic synthesis, particularly in the development of novel synthetic methodologies targeting biologically active molecules. Its functional group pattern provides opportunities for selective transformations that could lead to diverse structural scaffolds of interest to medicinal chemists and materials scientists.

Advanced Analytical Applications

As analytical technologies continue to evolve, new methods may be developed utilizing ethyl 7-oxooctanoate for increasingly precise quantification of complex mixtures. Advances in mass spectrometry and other analytical techniques may further enhance its utility as a standard compound, potentially extending its applications to emerging research areas such as metabolomics and lipidomics.

Comparative Analysis with Related Compounds

Ethyl 7-oxooctanoate shares structural similarities with several related compounds, including ethyl 7-methyl-3-oxooctanoate (CAS: 84389-67-3) . While both compounds feature an ethyl ester group and a ketone functionality, they differ in the position of the ketone group and the presence of additional substituents. These structural differences result in distinct chemical behaviors and applications.

The related compound ethyl 7-methyl-3-oxooctanoate has applications that parallel some of those of ethyl 7-oxooctanoate, though with variations reflecting its different structure . Understanding the structure-activity relationships between these compounds provides valuable insights for researchers working with this chemical class.

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